Molecular Weight Differentiation from 2-Fluoro- and 2-Chloro-6-formylbenzoic Acid Determines Chromatographic and Mass Spectrometric Resolution
2-Bromo-6-formylbenzoic acid possesses a molecular weight of 229.03 g/mol, compared with 168.12 g/mol for 2-fluoro-6-formylbenzoic acid and 184.58 g/mol for 2-chloro-6-formylbenzoic acid . This substantial mass difference (ΔMW = +60.91 vs. F analog; ΔMW = +44.46 vs. Cl analog) ensures baseline-resolved extracted ion chromatograms in LC-MS analysis and provides a distinctive isotope pattern (¹:¹ M:M+2 ratio characteristic of monobrominated compounds) that is absent in the fluoro and chloro congeners . The predicted density for the fluoro analog is 1.426±0.06 g/cm³, while the bromo compound is expected to exhibit higher density consistent with the heavier halogen atom, affecting chromatographic retention under reversed-phase conditions .
| Evidence Dimension | Molecular weight (g/mol) and halogen isotope pattern |
|---|---|
| Target Compound Data | MW = 229.03 g/mol; monoisotopic mass ~227.94 Da; distinctive ¹:¹ Br isotope doublet |
| Comparator Or Baseline | 2-Fluoro-6-formylbenzoic acid MW = 168.12 g/mol; 2-Chloro-6-formylbenzoic acid MW = 184.58 g/mol; both lack Br isotope pattern |
| Quantified Difference | ΔMW = +60.91 (vs. F); ΔMW = +44.46 (vs. Cl) |
| Conditions | Calculated from molecular formulae: C₈H₅BrO₃ vs. C₈H₅FO₃ vs. C₈H₅ClO₃ |
Why This Matters
The large mass differential and unique bromine isotope signature enable unambiguous identification and quantification of this specific impurity in olaparib drug substance without interference from co-eluting fluoro or chloro process-related impurities.
